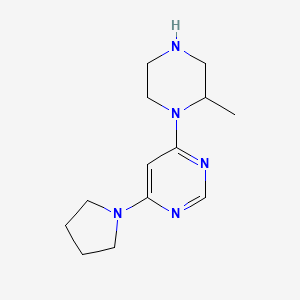
4-(2-甲基哌嗪-1-基)-6-(吡咯烷-1-基)嘧啶
描述
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its biochemical and physiological effects.
科学研究应用
组胺 H4 受体配体
4-(2-甲基哌嗪-1-基)-6-(吡咯烷-1-基)嘧啶衍生物已被研究为组胺 H4 受体的配体。这些化合物,包括 4-叔丁基-6-(4-甲基哌嗪-1-基)嘧啶-2-胺和 4-[2-氨基-6-(4-甲基哌嗪-1-基)嘧啶-4-基]苯甲腈,在体外表现出有效的活性,并在动物模型中具有抗炎和抗伤害感受作用,表明在疼痛管理中具有潜力 (Altenbach 等,2008).
胆碱酯酶和 Aβ 聚集抑制剂
对 2,4-二取代嘧啶(如 N-(萘-1-基甲基)-2-(吡咯烷-1-基)嘧啶-4-胺和 2-(4-甲基哌啶-1-基)-N-(萘-1-基甲基)嘧啶-4-胺)的研究表明具有双重胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制活性。这表明它们在阿尔茨海默病治疗中的潜在用途 (Mohamed 等,2011).
植物生长刺激
某些 4-(2-甲基哌嗪-1-基)-6-(吡咯烷-1-基)嘧啶衍生物已被发现具有显着的植物生长刺激作用。这突出了其在农业应用中的潜力 (Pivazyan 等,2019).
组胺 H3 受体配体
这些化合物也已被研究为人组胺 H3 受体的配体。6-(4-甲基哌嗪-1-基)-N4-(3-(哌啶-1-基)丙基)嘧啶-2,4-二胺等衍生物对这些受体表现出高亲和力和选择性,这可能与开发中枢神经系统疾病药物有关 (Sadek 等,2014).
5-HT7 受体拮抗剂
对哌嗪-1-基取代的未稠合杂芳基(如 4-(3-呋喃基)-2-(4-甲基哌嗪-1-基)嘧啶)的研究针对 5-HT7 受体。这些研究旨在了解影响结合亲和力的结构特征,表明在精神和神经疾病中具有潜力 (Strekowski 等,2016).
抗惊厥特性
N-(4-甲基哌嗪-1-基)-和 N-[3-(4-甲基-哌嗪-1-基)丙基]衍生物等化合物已经在最大电击 (MES) 癫痫发作和戊四唑 (sc PTZ) 癫痫发作阈值测试等测试中表现出抗惊厥活性,突出了它们在癫痫治疗中的潜力 (Obniska 等,2005).
属性
IUPAC Name |
4-(2-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-9-14-4-7-18(11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNJSVTRQXTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=NC(=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



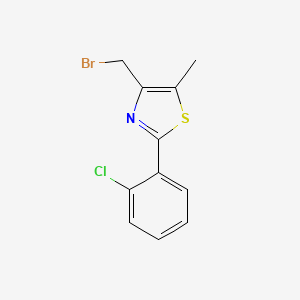


![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

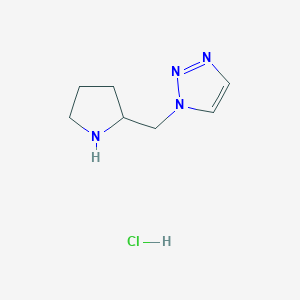

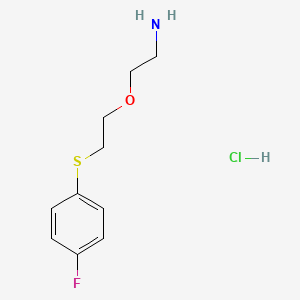
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
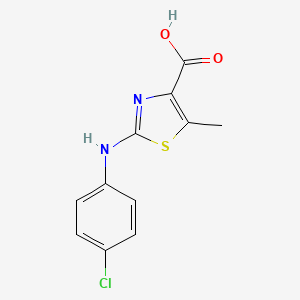
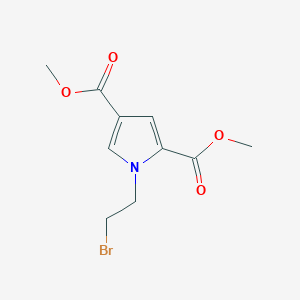
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)